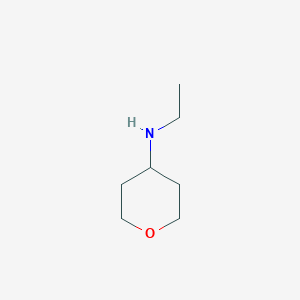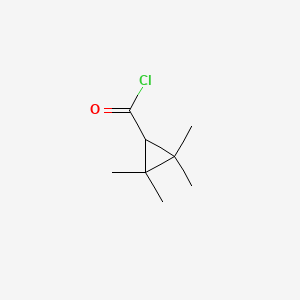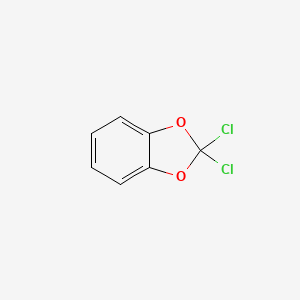
Cyclopropyl 4-trifluoromethylphenyl ketone
Übersicht
Beschreibung
Cyclopropyl 4-trifluoromethylphenyl ketone is a unique chemical compound with the CAS Number: 62587-07-9 . It is also known as Pd-catalyzed derivatizing agent. The compound is a colorless oil .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs), such as this compound, are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The methods available for their synthesis are discussed in-depth in the literature .Molecular Structure Analysis
The molecular formula of this compound is C11H9F3O . The Inchi Code is 1S/C11H9F3O/c12-11(13,14)9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7H,1-2H2 .Physical And Chemical Properties Analysis
This compound is a colorless oil . Its molecular weight is 214.19 . The compound is stable under normal conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Ring Opening Reactions Cyclopropyl ketones, including variants like Cyclopropyl 4-trifluoromethylphenyl ketone, are notable for their use in synthetic chemistry. They have been utilized as precursors in the synthesis of various complex molecules. For instance, they have been employed in the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles, showcasing their versatility in organic synthesis (Wurz & Charette, 2005). Moreover, the ring-opening reactions of cyclopropyl ketones offer pathways to various functionalized molecules, such as γ,δ-enones, which have applications in the synthesis of natural products and pharmaceuticals (OchiaiMasahito, SumiKenzo, & FujitaEiichi, 1982).
Catalysis and Reaction Mechanisms In catalysis, cyclopropyl ketones are instrumental in studying reaction mechanisms. They are used in gold(I)-catalyzed asymmetric cycloadditions, contributing to the development of optically active compounds (Yanqing Zhang & Junliang Zhang, 2012). These ketones also play a crucial role in nickel-catalyzed cycloaddition reactions, forming key intermediates for the synthesis of densely functionalized cyclopentane compounds (S. Ogoshi, Midue Nagata, & H. Kurosawa, 2006).
Chemoenzymatic Strategies in Drug Discovery Chiral cyclopropane rings, as found in cyclopropyl ketones, are significant pharmacophores in pharmaceuticals and bioactive natural products. The development of chemoenzymatic strategies for the assembly and diversification of cyclopropyl ketones has been reported, which is pivotal for creating libraries of these building blocks for drug discovery (Donggeon Nam, Viktoria Steck, R. Potenzino, & R. Fasan, 2021).
Applications in Herbicide Research this compound derivatives have been studied in the context of herbicides, particularly for their transformation into bioactive products in plants. This transformation process and its subsequent physiological effects have been a subject of interest in agricultural chemistry (K. Pallett, J. P. Little, M. Sheekey, & P. Veerasekaran, 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXJTEBLUUPSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457607 | |
| Record name | Cyclopropyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62587-07-9 | |
| Record name | Cyclopropyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















